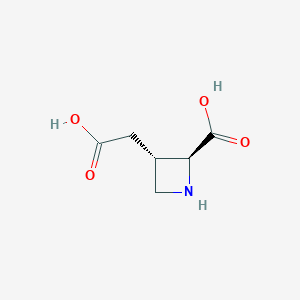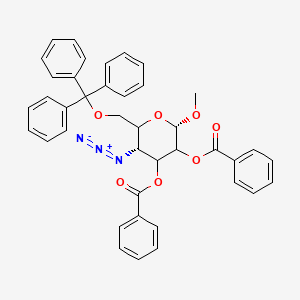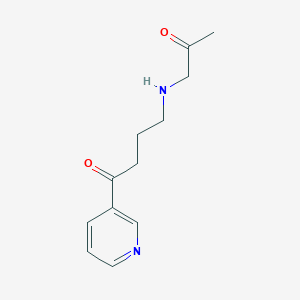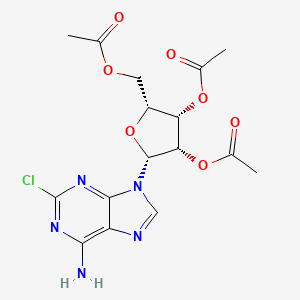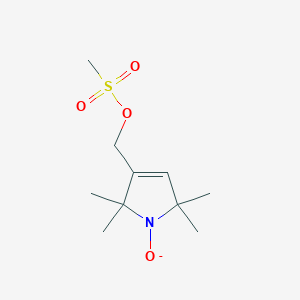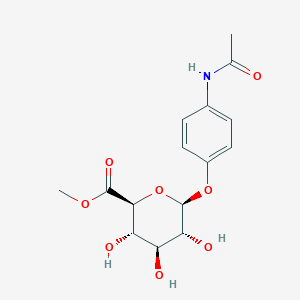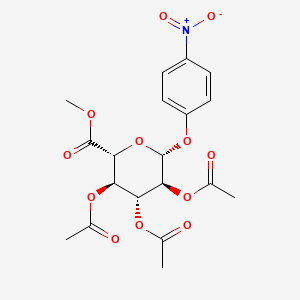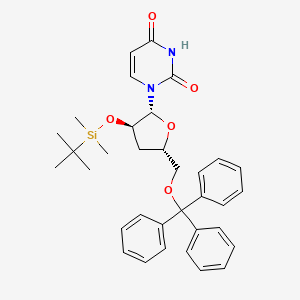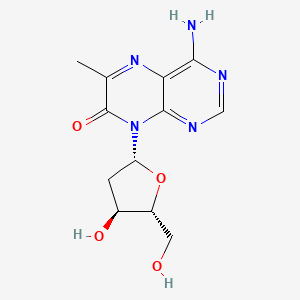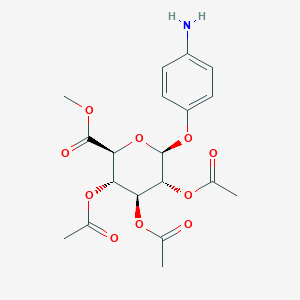
4-Aminophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester is a chemical compound that plays a crucial role in various biochemical applications, particularly in the study of glucuronidation reactions. This compound is often used as a model or a precursor in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of 4-Aminophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester involves chemo-enzymatic methods, where methyl acetyl derivatives are stereospecifically synthesized from cesium salts of carboxylic acids and methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-alpha-D-glucopyranuronate. This process is highlighted by the chemoselective enzymatic removal of protecting groups, demonstrating a significant advancement in the synthesis of 1-beta-O-acyl glucuronides (A. Baba & T. Yoshioka, 2007).
Molecular Structure Analysis
The molecular structure of 4-Aminophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester is characterized by its glucuronic acid moiety, acetyl protecting groups, and the methyl ester functional group. This structure is foundational for understanding its chemical behavior and reactivity, particularly in the context of glucuronidation reactions and the synthesis of glucuronic acid derivatives.
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including the chemoselective enzymatic removal of O-acetyl groups and subsequent deprotection steps to yield the target glucuronide compounds. The enzymatic selectivity towards O-acetyl groups and the final deprotection of methyl ester groups are crucial steps in the synthesis process, showcasing the compound's reactivity and chemical properties (A. Baba & T. Yoshioka, 2007).
Aplicaciones Científicas De Investigación
Enzymatic Reactions and Drug Metabolism
Drug Metabolism and Conjugation Pathways
Drug metabolism is a key area of research, particularly the study of phase II conjugation reactions such as glucuronidation. Glucuronidation involves the addition of glucuronic acid to substances, increasing their solubility and facilitating their excretion. This process is crucial for the metabolism and detoxification of various drugs and xenobiotics. The compound , being a glucuronide ester, could be studied to understand the enzymatic mechanisms involved in glucuronide conjugation and its role in drug metabolism and excretion (Dutton, 1978).
Esterases and Drug Detoxification
The role of esterases in drug metabolism is another significant area of research. Esterases hydrolyze ester bonds in drugs, leading to their activation or detoxification. Understanding how esterases interact with ester-containing drugs, including glucuronide esters, can shed light on the pathways of drug detoxification and the potential for adverse drug reactions (Fukami & Yokoi, 2012).
Biosensors and Analytical Chemistry
Development of Chemosensors
The creation of chemosensors for detecting specific analytes is a rapidly advancing field. Compounds like 4-Aminophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester could be utilized in developing biosensors for detecting specific biomarkers or environmental pollutants. Such chemosensors could offer high selectivity and sensitivity for their targets, providing tools for environmental monitoring or clinical diagnostics (Roy, 2021).
Analytical Techniques for Biomarker Analysis
The analysis of biomarkers, such as DNA adducts, is crucial for assessing exposure to carcinogens and the risk of cancer. Techniques for detecting and quantifying biomarkers could be enhanced by using specific glucuronide esters as standards or reagents in assays, improving the accuracy and reliability of these measurements (Chen, Zhang, & Vouros, 2018).
Propiedades
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-aminophenoxy)oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO10/c1-9(21)26-14-15(27-10(2)22)17(28-11(3)23)19(30-16(14)18(24)25-4)29-13-7-5-12(20)6-8-13/h5-8,14-17,19H,20H2,1-4H3/t14-,15-,16-,17+,19+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHOHCWHGMRAMB-YTGMWSOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)N)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=C(C=C2)N)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminophenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

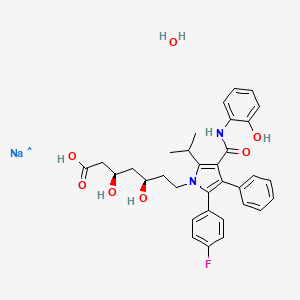
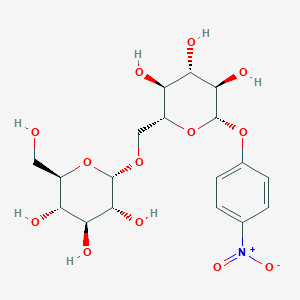
![(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol](/img/structure/B1139891.png)
